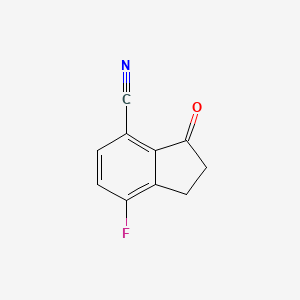

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H6FNO It is a derivative of indene, a bicyclic aromatic hydrocarbon, and contains a fluorine atom, a carbonitrile group, and a ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indene scaffold.

Fluorination: Introduction of the fluorine atom at the 7th position of the indene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.

Carbonitrile Group Introduction: The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Ketone Formation: The ketone group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and cyanides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including those resistant to standard therapies. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacterial strains, including multidrug-resistant pathogens. The structure–activity relationship (SAR) analysis suggests that the fluorine atom plays a crucial role in enhancing its antibacterial efficacy .

Material Science Applications

1. Organic Electronics

In material science, this compound is being investigated for its applications in organic electronic devices. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures improves charge transport properties and overall device efficiency .

2. Polymer Synthesis

The compound is also utilized in the synthesis of functional polymers. Its reactive carbonitrile group allows for easy incorporation into polymer chains, leading to materials with tailored properties for specific applications such as drug delivery systems and sensors .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis; inhibits cancer cell growth |

| Antimicrobial Agent | Effective against multidrug-resistant bacteria | |

| Material Science | Organic Electronics | Enhances charge transport in OLEDs and OPVs |

| Polymer Synthesis | Facilitates the creation of functional polymers |

Case Studies

Case Study 1: Anticancer Research

A comprehensive study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the carbonitrile and ketone groups can participate in hydrogen bonding and other interactions with the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-amine: Similar structure but with an amine group instead of a carbonitrile group.

Uniqueness

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in various chemical reactions and interactions. The fluorine atom enhances the compound’s stability and biological activity, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is an indene derivative characterized by its unique molecular structure, which includes a fluorine atom, a carbonitrile group, and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C10H6FNO, with a molecular weight of 179.16 g/mol. Its structure allows it to participate in various chemical reactions, making it versatile for further modifications in drug development and synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H6FNO |

| Molecular Weight | 179.16 g/mol |

| CAS Number | 1092347-34-6 |

| IUPAC Name | 7-fluoro-3-oxo-1,2-dihydroindene-4-carbonitrile |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Activity

One of the prominent areas of research involves the compound's potential as an anticancer agent. According to studies, compounds similar to 7-Fluoro-3-oxo-2,3-dihydro-1H-indene have been shown to inhibit tumor necrosis factor (TNF)-induced NF-kappaB activation, which is crucial in cancer cell survival and proliferation. The compound has been linked to the inhibition of inhibitor of apoptosis proteins (IAPs), suggesting a mechanism for promoting apoptosis in cancer cells .

Case Study:

In a study examining various indene derivatives for their anticancer properties, it was found that specific modifications to the indene scaffold could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The introduction of the carbonitrile group was particularly noted for its ability to increase biological activity through enhanced molecular interactions .

Neuropharmacological Effects

The compound's structural features allow it to interact with neurotransmitter systems. Research on related indane derivatives has demonstrated potential activity on GABA_A receptors, indicating possible applications in treating neurological disorders . This interaction may lead to anxiolytic or anticonvulsant effects, making it a candidate for further pharmacological exploration.

Synthesis and Modifications

The synthesis of this compound typically involves several key steps:

- Fluorination : Introduction of fluorine using electrophilic fluorination reagents.

- Carbonitrile Introduction : Achieved through nucleophilic substitution reactions.

- Ketone Formation : Often accomplished via oxidation reactions using agents like potassium permanganate.

These synthetic routes not only highlight the compound's versatility but also its potential as an intermediate in organic synthesis .

Comparative Analysis

To better understand the unique biological properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Fluoro-3-oxo-2,3-dihydroindene | Similar structure without carbonitrile | Moderate anticancer activity |

| 7-Fluoro-3-hydroxyindene | Hydroxyl group instead of carbonitrile | Neuroactive properties |

| 7-Fluoroindole | Indole structure with fluorine | Antidepressant effects |

Propiedades

IUPAC Name |

7-fluoro-3-oxo-1,2-dihydroindene-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-3-1-6(5-12)10-7(8)2-4-9(10)13/h1,3H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDXISWSCDPWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.